4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a pyrazole ring, an azetidine moiety, and a pyranone structure, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-fluorophenyl pyrazole derivative. This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with an azetidine precursor in the presence of a suitable base.
Coupling with Pyranone: The final step involves the coupling of the azetidine-pyrazole intermediate with a pyranone derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyranone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of alcohols from carbonyl groups
Substitution: Introduction of various functional groups onto the aromatic ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 4-((1-(3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s physicochemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a more potent and selective molecule for certain applications.
Properties
IUPAC Name |
4-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-12-7-15(8-19(25)27-12)28-16-10-24(11-16)20(26)18-9-17(22-23(18)2)13-3-5-14(21)6-4-13/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLJOJDPDNGPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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